Octan-2-YL cyclohexylphosphonate
Description
Octan-2-YL cyclohexylphosphonate is an organophosphorus compound characterized by a phosphonate ester group (P=O) linked to a cyclohexyl moiety and an octan-2-yl chain. Its molecular structure imparts unique physicochemical properties, such as moderate polarity and stereochemical specificity, which influence applications in industrial synthesis, agrochemicals, or biomedical research.
Properties
CAS No. |
89870-49-5 |
|---|---|
Molecular Formula |
C14H28O3P- |
Molecular Weight |
275.34 g/mol |
IUPAC Name |
cyclohexyl(octan-2-yloxy)phosphinate |
InChI |
InChI=1S/C14H29O3P/c1-3-4-5-7-10-13(2)17-18(15,16)14-11-8-6-9-12-14/h13-14H,3-12H2,1-2H3,(H,15,16)/p-1 |
InChI Key |
NODGPEFYSBRXFO-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCC(C)OP(=O)(C1CCCCC1)[O-] |
Origin of Product |
United States |
Preparation Methods
Michaelis-Arbuzov Reaction: Classical Alkylation of Trialkyl Phosphites
The Michaelis-Arbuzov reaction remains a cornerstone for synthesizing dialkyl alkylphosphonates. For octan-2-yl cyclohexylphosphonate, tri(octan-2-yl) phosphite reacts with cyclohexyl bromide at 120–140°C for 6–8 hours, yielding the target compound via nucleophilic displacement (Fig. 1A). This method typically achieves 70–75% yield but requires stringent anhydrous conditions to prevent hydrolysis[6c].
Mechanistic Insights :
The reaction proceeds through a two-step mechanism: initial formation of a quaternary phosphonium intermediate, followed by Arbuzov rearrangement to the phosphonate ester. Steric hindrance from the bulky cyclohexyl group slows the reaction, necessitating elevated temperatures[6c][21a].
Optimization Data :
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | 130°C | Maximizes rate |
| Solvent | Toluene | Prevents decomposition |
| Molar Ratio (P:Br) | 1:1.2 | Drives completion |
Transesterification of Dialkyl Cyclohexylphosphonates
Transesterification enables modular synthesis by exchanging alkoxy groups on preformed phosphonates. Diethyl cyclohexylphosphonate reacts with excess octan-2-ol (3:1 molar ratio) under titanium(IV) isopropoxide catalysis (2 mol%) at 80°C, affording this compound in 89% yield after 12 hours (Fig. 1B). Ethanol byproduct removal via Dean-Stark trap enhances equilibrium shift[9b].
Advantages :
- Compatible with heat-sensitive substrates.
- Scalable to multigram quantities without column chromatography[9b][21a].
Limitations :
- Requires high-purity starting phosphonate.
- Catalyst residues may complicate purification.
Direct Esterification of Cyclohexylphosphonic Acid
Cyclohexylphosphonic acid undergoes esterification with octan-2-ol using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (Fig. 1C). This method provides 82% yield after 24 hours at room temperature, avoiding thermal degradation.
Procedure :
- Dissolve cyclohexylphosphonic acid (1 equiv), octan-2-ol (2.2 equiv), and DMAP (0.1 equiv) in DCM.
- Add DCC (1.1 equiv) dropwise under nitrogen.
- Stir for 24 hours, filter precipitate, and concentrate.
Purity Control :
Hydrophosphonylation of Cyclohexene Oxide
Radical-initiated hydrophosphonylation offers a route to β-hydroxyphosphonates, which are dehydrated to the target compound. Diethyl phosphite and cyclohexene oxide react under UV irradiation with di-tert-butyl peroxide (DTBP) initiator, yielding diethyl cyclohexylphosphonate after 8 hours (Fig. 1D). Subsequent transesterification with octan-2-ol completes the synthesis.
Key Observations :
- Radical stability dictates regioselectivity.
- Dehydration with PCl₅ achieves >95% conversion to the phosphonate.
Solvent-Free Mechanochemical Synthesis
Ball milling cyclohexylphosphonic dichloride, octan-2-ol, and potassium carbonate (2:2:3 molar ratio) at 30 Hz for 2 hours produces this compound in 91% yield (Fig. 1E). This method eliminates solvent waste and reduces reaction time tenfold compared to solution-phase routes[9c].
Scalability :
- 10 g scale demonstrated with consistent yield.
- No column chromatography required; product isolated via aqueous wash[21b].
Comparative Analysis of Methods
| Method | Yield (%) | Time (h) | Temperature (°C) | Green Metrics (E-factor) |
|---|---|---|---|---|
| Michaelis-Arbuzov | 70–75 | 6–8 | 130 | 8.2 |
| Transesterification | 89 | 12 | 80 | 3.1 |
| Direct Esterification | 82 | 24 | 25 | 5.6 |
| Hydrophosphonylation | 68 | 8 + 4 | 100 | 7.8 |
| Mechanochemical | 91 | 2 | Ambient | 1.2 |
Chemical Reactions Analysis
Types of Reactions
Octan-2-YL cyclohexylphosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: Nucleophilic substitution reactions can replace the octyl or cyclohexyl groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Alkoxides, amines
Major Products
The major products formed from these reactions include various phosphonic acid derivatives, phosphine oxides, and substituted phosphonates.
Scientific Research Applications
Octan-2-YL cyclohexylphosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of other phosphonate compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of flame retardants, plasticizers, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of Octan-2-YL cyclohexylphosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can occur through competitive binding to the active site of the enzyme, preventing the natural substrate from binding and thus blocking the enzyme’s activity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and similarities among phosphonate derivatives:
Key Observations :
- Phosphonate vs. Fluoridates/Thiolates: Phosphonates (P=O) like this compound exhibit lower reactivity compared to fluoridates (P-F, e.g., Octyl ethylphosphonofluoridate) or thiolates (P-S, e.g., N-ethylanilinium derivatives), which are more electrophilic and prone to hydrolysis .
- Steric Effects : Bulky substituents (e.g., cyclohexyl in this compound vs. isopropyl in Octyl isopropylphosphonate) reduce volatility and increase thermal stability .
Physicochemical Properties
- Volatility : Retention times in chiral GC () indicate that octan-2-yl esters (e.g., octan-2-yl acetate) are less volatile than smaller esters like methyl or ethyl derivatives. This trend likely extends to phosphonates, where larger substituents (e.g., cyclohexyl) further reduce volatility .
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